molecular formula C24H25N3O6S B2471541 SBI-477

SBI-477

Cat. No.: B2471541
M. Wt: 483.5 g/mol
InChI Key: SJPVXFZDWAIFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SBI-477 is a chemical probe that has garnered significant attention in scientific research due to its ability to stimulate insulin signaling by deactivating the transcription factor MondoA. This compound has shown promise in enhancing basal glucose uptake in human skeletal myocytes and inhibiting triacylglyceride synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SBI-477 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve a high purity of ≥98% .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically supplied as a solid and stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

SBI-477 primarily undergoes reactions that involve deactivation of transcription factors. It does not typically participate in common organic reactions such as oxidation, reduction, or substitution.

Common Reagents and Conditions

The compound is often used in research settings with reagents that facilitate its solubility and stability. For instance, it is soluble in dimethyl sulfoxide (DMSO) at a concentration of 65 mg/mL .

Major Products Formed

The primary effect of this compound is the reduction in the expression of insulin pathway suppressors such as thioredoxin-interacting protein and arrestin domain-containing 4, leading to enhanced glucose uptake .

Scientific Research Applications

SBI-477 has a wide range of applications in scientific research:

Mechanism of Action

SBI-477 exerts its effects by deactivating the transcription factor MondoA. This leads to a reduction in the expression of insulin pathway suppressors, thereby enhancing insulin signaling and glucose uptake. The molecular targets involved include thioredoxin-interacting protein and arrestin domain-containing 4 .

Properties

IUPAC Name

3-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-30-18-6-3-16(4-7-18)19-15-34-24(25-19)26-23(29)17-5-8-20(21(13-17)31-2)33-14-22(28)27-9-11-32-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVXFZDWAIFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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